molecular formula C17H12ClF3N4O B2432334 N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-11-9

N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2432334
CAS No.: 866896-11-9
M. Wt: 380.76
InChI Key: XNDBAVYQJCNPIQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12ClF3N4O and its molecular weight is 380.76. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's chemical formula is C21H14ClF3N4O3C_{21}H_{14}ClF_3N_4O_3, and it features a triazole ring that contributes to its pharmacological properties. The presence of the chlorophenyl and trifluoromethyl groups enhances its biological activity by modifying its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies indicate that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus8 µg/mL
Other Triazole DerivativesVariousRanges from 4 to 32 µg/mL

These results suggest that this compound has promising antimicrobial potential comparable to other known triazole derivatives .

Anticancer Activity

Recent research has highlighted the anticancer properties of triazole derivatives. The compound has shown cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • OVCAR-3 (ovarian cancer)

In vitro studies demonstrated that the compound exhibited IC50 values below 10 µM against these cell lines, indicating potent anticancer activity.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-75.0
HCT-1167.0
OVCAR-38.5

These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has also been explored. This compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. Mechanistic studies revealed that it may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of triazoles:

  • Study on Antimicrobial Properties : A recent publication evaluated various triazole derivatives for their antimicrobial efficacy against clinical strains of bacteria and fungi. The study found that compounds similar to this compound exhibited notable antibacterial activity with MIC values significantly lower than those of standard antibiotics .
  • Cytotoxicity Assessment : A comparative study involving multiple cancer cell lines indicated that the compound showed superior cytotoxicity compared to traditional chemotherapeutics at similar concentrations . This positions it as a potential candidate for further pharmacological exploration.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O/c1-10-15(16(26)22-13-7-5-12(18)6-8-13)23-24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDBAVYQJCNPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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